molecular formula C4H6BNO2S B3195218 (5-Aminothiophen-3-yl)boronic acid CAS No. 889451-15-4

(5-Aminothiophen-3-yl)boronic acid

Cat. No.: B3195218
CAS No.: 889451-15-4
M. Wt: 142.98 g/mol
InChI Key: QCSFWCBEQYEHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Aminothiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminothiophen-3-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-bromo-3-aminothiophene using bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: (5-Aminothiophen-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl or vinyl-aryl compounds.

Mechanism of Action

The mechanism of action of (5-Aminothiophen-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: (5-Aminothiophen-3-yl)boronic acid is unique due to the presence of both the boronic acid and amino functional groups on the thiophene ring. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

(5-aminothiophen-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSFWCBEQYEHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300745
Record name B-(5-Amino-3-thienyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889451-15-4
Record name B-(5-Amino-3-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889451-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Amino-3-thienyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Aminothiophen-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Aminothiophen-3-yl)boronic acid
Reactant of Route 3
(5-Aminothiophen-3-yl)boronic acid
Reactant of Route 4
(5-Aminothiophen-3-yl)boronic acid
Reactant of Route 5
(5-Aminothiophen-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(5-Aminothiophen-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.